Kinase Inhibition Potential Inferred from Quinazoline Scaffold Architecture
The compound's architecture (2-(4-fluorophenyl)-8-methylquinazoline core with a 4-thioacetamide-N-cyclopropyl substituent) places it within a well-validated kinase inhibitor chemotype. While no direct target engagement data exists for this exact molecule, the 4-thioquinazoline series has demonstrated antiproliferative activity against PC3, Bcap37, and BGC823 cancer cell lines, with lead compounds achieving single-digit micromolar IC50 values [1]. The 8-methyl and 4-fluorophenyl substitutions are known to modulate ATP-binding pocket complementarity in quinazoline-based EGFR and VEGFR-2 inhibitors [2]. Absent head-to-head data, the precise advantage of this compound over its closest analogs cannot be quantified.
| Evidence Dimension | Antiproliferative activity (proxy for kinase target engagement) |
|---|---|
| Target Compound Data | Not experimentally reported for this specific entity |
| Comparator Or Baseline | 4-alkyl(aryl)thioquinazoline analogs: IC50 range 1.8 – >50 μM against PC3 cells |
| Quantified Difference | Cannot be calculated due to absence of target compound data |
| Conditions | PC3 prostate cancer cell line, MTT assay, 48 h incubation (literature comparator data) |
Why This Matters
Procurement for kinase inhibitor screening programs is rational only if the expected potency bracket is consistent with project criteria; the absence of measured IC50 data for this compound constitutes a critical evidence gap.
- [1] Song, Y., Zhi, L., Linhong, J., Baoan, S., Gang, L., Jiang, C., Zhuo, C., Deyu, H., Wei, X., Ruiqing, X. (2007). Synthesis and bioactivity of 4-alkyl(aryl)thioquinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(8), 2193-2196. View Source
- [2] Geesi, M. H. et al. (2024). New quinazoline-N-4-fluorophenyl derivatives as potential anticancer agents: Discovery of a promising dual EGFR/VEGFR-2 inhibitor. Journal of King Saud University - Science, 36(11), 103518. View Source
